2-Bromo-5-chloro-D-phenylalanine: A Technical Guide to Physicochemical Properties and Peptide Engineering
2-Bromo-5-chloro-D-phenylalanine: A Technical Guide to Physicochemical Properties and Peptide Engineering
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
In the landscape of modern peptide drug discovery, the incorporation of non-canonical amino acids (ncAAs) is a critical strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and suboptimal target affinity. 2-Bromo-5-chloro-D-phenylalanine represents a highly specialized, di-halogenated, unnatural amino acid designed to address these exact challenges.
By combining D-stereochemistry with strategic multi-halogenation (bromine at the ortho-position and chlorine at the meta-position), this molecule serves as a powerful building block. It leverages the unique electronic properties of halogens—specifically the formation of halogen bonds (X-bonds)—while simultaneously conferring absolute resistance to endogenous proteolytic degradation [1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic utility, and validated protocols for its integration into solid-phase peptide synthesis (SPPS).
Physicochemical Profiling and Structural Data
Understanding the baseline physical and chemical properties of 2-Bromo-5-chloro-D-phenylalanine is essential for predicting its behavior in synthetic workflows and biological systems. The table below summarizes the core quantitative data for both the free amino acid and its synthetically useful Fmoc-protected derivative [2].
Table 1: Quantitative Physicochemical Properties
| Property | Value (Free Amino Acid) | Value (Fmoc-Protected Derivative) |
| CAS Registry Number | 1269973-66-1 | 2002540-59-0 |
| Molecular Formula | C₉H₉BrClNO₂ | C₂₄H₁₉BrClNO₄ |
| Molecular Weight | 278.53 g/mol | 500.77 g/mol |
| Stereochemistry | D-enantiomer (R-configuration) | D-enantiomer (R-configuration) |
| Aromatic Substitutions | 2-Bromo, 5-Chloro | 2-Bromo, 5-Chloro |
| Solubility | Aqueous buffers (pH > 7), DMSO | DMF, NMP, DMSO, DCM |
| LogP (Estimated) | ~2.8 (Highly lipophilic) | ~5.4 (Requires organic solvents) |
Mechanistic Insights: The Causality of Di-Halogenation and D-Chirality
As an Application Scientist, it is crucial to understand why this specific substitution pattern is utilized rather than simply knowing how to use it. The design of 2-Bromo-5-chloro-D-phenylalanine is grounded in three distinct mechanistic pillars:
A. The σ-Hole and Halogen Bonding (X-Bonding)
Halogen bonding is a non-covalent interaction between an electrophilic region of a halogen atom (the σ-hole) and a nucleophilic region of another molecule (a Lewis base, such as a protein backbone carbonyl) [3].
-
The Bromine Advantage: Bromine is highly polarizable. At the 2-position, its anisotropic electron distribution creates a pronounced, positive σ-hole at the pole opposite to the C-Br covalent bond. This allows the peptide to anchor tightly to target receptors via orthogonal X-bonds [4].
-
The Chlorine Synergy: Chlorine at the 5-position is highly electronegative but less polarizable. It exerts a strong inductive electron-withdrawing effect (-I effect) across the phenyl ring, which further depletes electron density from the bromine atom, thereby deepening the bromine's σ-hole and strengthening the resulting halogen bond.
B. Proteolytic Evasion via Stereoinversion
Natural proteases (e.g., trypsin, chymotrypsin, DPP-IV) have evolved highly specific chiral active sites that exclusively recognize L-amino acids. The D-chirality (R-configuration) of this compound induces a severe stereochemical mismatch. The side chain and backbone cannot simultaneously align with the protease's catalytic triad, rendering the peptide bond immediately adjacent to this residue virtually immune to enzymatic cleavage.
C. Lipophilicity and Membrane Permeability
The dual halogenation significantly increases the overall lipophilicity (LogP) of the peptide. In drug development, this is a calculated choice to enhance passive transcellular permeability, allowing peptide therapeutics to cross lipid bilayers and access intracellular targets [5].
Diagram 1: The logical relationship and mechanism of Halogen Bond (X-Bond) formation.
Experimental Methodologies & Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The choice of reagents accounts for the steric hindrance introduced by the ortho-bromine atom.
Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Due to the extreme steric bulk of the 2-bromo substituent, standard coupling reagents (like HBTU) often yield incomplete couplings. We mandate the use of the highly reactive uronium salt HATU combined with a dual-solvent swelling approach.
Materials Required:
-
Fmoc-2-Bromo-5-chloro-D-phenylalanine (CAS: 2002540-59-0)
-
Rink Amide AM Resin (loading ~0.5 mmol/g)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide) and NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in a 1:1 mixture of DMF/DCM for 30 minutes to maximize polymer matrix expansion.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Activation (Crucial Step): In a separate vial, dissolve 0.4 mmol (4 equivalents) of Fmoc-2-Bromo-5-chloro-D-phenylalanine and 0.38 mmol (3.8 eq) of HATU in 2 mL of a 1:1 DMF/NMP mixture. Add 0.8 mmol (8 eq) of DIPEA. Causality: NMP is added to disrupt inter-chain hydrogen bonding, while the slight sub-stoichiometry of HATU prevents guanidinylation of the free amine on the resin.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 120 minutes. (Extended time is required due to the ortho-halogen steric clash).
-
Validation (Kaiser Test): Perform a Kaiser test. If a blue color persists (indicating unreacted amines), repeat the coupling step before proceeding.
-
Cleavage: Cleave the final peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
Diagram 2: Optimized SPPS workflow for sterically hindered halogenated amino acids.
Protocol 2: Assaying Proteolytic Stability (Plasma Half-Life)
To validate the efficacy of the D-amino acid substitution, an in vitro plasma stability assay must be conducted against the wild-type L-phenylalanine counterpart.
-
Preparation: Prepare a 1 mM stock solution of the synthesized peptide in DMSO.
-
Incubation: Dilute the peptide to a final concentration of 10 µM in 25% human serum (diluted in PBS, pH 7.4). Incubate at 37°C.
-
Sampling: Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench the enzymatic activity by adding 50 µL of ice-cold acetonitrile containing 1% formic acid.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes to pellet serum proteins. Analyze the supernatant via LC-MS/MS, quantifying the remaining intact peptide area under the curve (AUC) relative to an internal standard.
Applications in Drug Discovery
The strategic deployment of 2-Bromo-5-chloro-D-phenylalanine is currently revolutionizing several facets of pharmacology:
-
GPCR Ligand Optimization: G Protein-Coupled Receptors often feature deep hydrophobic binding pockets lined with backbone carbonyls. The di-halogenated phenyl ring acts as a highly specific "anchor," increasing binding affinity (Kd) by several orders of magnitude compared to unhalogenated variants [4].
-
Antimicrobial Peptides (AMPs): Halogenation increases the lipophilicity of AMPs, allowing them to more effectively disrupt bacterial cell membranes while the D-chirality prevents degradation by bacterial proteases [5].
-
Protein-Protein Interaction (PPI) Inhibitors: The bulky nature of the 2,5-disubstituted aromatic ring provides necessary steric bulk to competitively block large, flat PPI interfaces, a traditional challenge in small-molecule drug discovery.
References
-
Application of the Halogen Bond in Protein Systems Biochemistry (ACS Publications) URL:[Link]
-
Molecular mechanical study of halogen bonding in drug discovery Journal of Computational Chemistry (via NIH PMC) URL:[Link]
-
Modulation of the Interaction between a Peptide Ligand and a G Protein-Coupled Receptor by Halogen Atoms National Institutes of Health (NIH PMC) URL:[Link]
-
Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics Molecules (MDPI) URL:[Link]
